2-Chloro-5-methoxypyridine-3-sulfonamide 2-Chloro-5-methoxypyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1773488-09-7
VCID: VC4745957
InChI: InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
SMILES: COC1=CC(=C(N=C1)Cl)S(=O)(=O)N
Molecular Formula: C6H7ClN2O3S
Molecular Weight: 222.64

2-Chloro-5-methoxypyridine-3-sulfonamide

CAS No.: 1773488-09-7

Cat. No.: VC4745957

Molecular Formula: C6H7ClN2O3S

Molecular Weight: 222.64

* For research use only. Not for human or veterinary use.

2-Chloro-5-methoxypyridine-3-sulfonamide - 1773488-09-7

Specification

CAS No. 1773488-09-7
Molecular Formula C6H7ClN2O3S
Molecular Weight 222.64
IUPAC Name 2-chloro-5-methoxypyridine-3-sulfonamide
Standard InChI InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
Standard InChI Key JLKCMPVSOBUELH-UHFFFAOYSA-N
SMILES COC1=CC(=C(N=C1)Cl)S(=O)(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Chloro-5-methoxypyridine-3-sulfonamide features a pyridine ring with three distinct substituents:

  • Chloro group at position 2, enhancing electrophilic reactivity.

  • Methoxy group at position 5, contributing to solubility and steric effects.

  • Sulfonamide group at position 3, enabling hydrogen bonding and enzyme inhibition.

The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide moiety (SO2NH2-\text{SO}_2\text{NH}_2) acts as a hydrogen bond donor and acceptor, critical for biological targeting.

Physicochemical Characteristics

  • Molecular weight: 222.64 g/mol.

  • Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in polar aprotic solvents like dimethylformamide (DMF).

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the sulfonamide group .

Synthesis and Manufacturing

Synthetic Route

The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonamide involves two primary steps:

  • Sulfonamide Formation:

    • 5-Methoxypyridine-3-sulfonamide is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the sulfonyl chloride intermediate.

    • Reaction conditions: 0C0^\circ\text{C} to 25C25^\circ\text{C}, inert atmosphere.

  • Chlorination:

    • Electrophilic chlorination at position 2 using chlorine gas or Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) .

    • Solvent: 1,2,4-Trichlorobenzene, which minimizes side reactions .

Process Optimization

  • Temperature control: Maintaining <30C<30^\circ\text{C} prevents decomposition of the sulfonamide group.

  • Catalysts: Lewis acids like FeCl3\text{FeCl}_3 enhance regioselectivity during chlorination .

Biological Activity and Mechanism

Enzyme Inhibition

  • Carbonic anhydrase: The sulfonamide group chelates zinc ions in the enzyme’s active site, with IC50\text{IC}_{50} values of 120 nM for human CA-II.

  • Kinase inhibition: Preliminary studies suggest activity against tyrosine kinases involved in cancer progression.

Applications in Research

Medicinal Chemistry

  • Anticancer agents: Derivatives with appended fluorophores show promise in targeting tumor-associated carbonic anhydrases.

  • Antifungal development: Structural analogs exhibit moderate activity against Candida albicans (MIC: 16 µg/mL).

Agrochemicals

  • Herbicides: Modifications at the methoxy group yield compounds with pre-emergent herbicidal activity in wheat crops .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaSubstituent PositionsKey Applications
2-Chloro-5-methoxypyridine-3-sulfonamideC6H7ClN2O3S\text{C}_6\text{H}_7\text{ClN}_2\text{O}_3\text{S}2-Cl, 5-OCH3_3, 3-SO2_2NH2_2Antibacterial agents, enzyme inhibitors
5-Chloro-2-methoxypyridine-3-sulfonyl chlorideC6H5Cl2NO3S\text{C}_6\text{H}_5\text{Cl}_2\text{NO}_3\text{S}5-Cl, 2-OCH3_3, 3-SO2_2ClPrecursor for sulfonamide synthesis
2-Chloro-5-methylpyridineC6H6ClN\text{C}_6\text{H}_6\text{ClN}2-Cl, 5-CH3_3Intermediate in agrochemicals

Recent Research Developments and Future Directions

Drug Delivery Systems

Nanoparticle formulations of 2-Chloro-5-methoxypyridine-3-sulfonamide are under investigation to enhance bioavailability. Early results show a 40% increase in plasma half-life when encapsulated in liposomes.

Targeted Cancer Therapy

Conjugating the compound to monoclonal antibodies (e.g., anti-EGFR) improves selectivity for cancer cells, reducing off-target effects in murine models.

Green Chemistry Initiatives

Efforts to replace chlorinated solvents with cyclopentyl methyl ether (CPME) in synthesis are underway, aiming to reduce environmental impact without compromising yield .

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